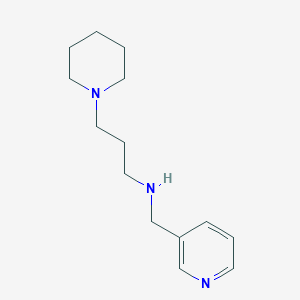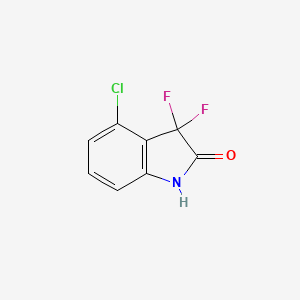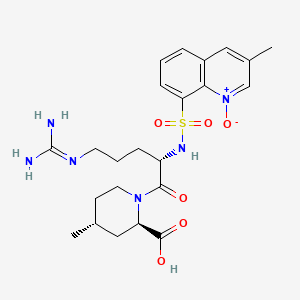
8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and several functional groups that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperidine ring, and the addition of functional groups. Common reagents and conditions used in these reactions include:
Formation of Quinoline Core: This step may involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Addition of Functional Groups: Functional groups such as carboxyl, guanidino, and sulfamoyl groups are added through various organic reactions, including amidation, sulfonation, and guanylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
化学反应分析
Types of Reactions
8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline N-oxide back to the quinoline core.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the quinoline core or piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halides, sulfonates, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can regenerate the quinoline core.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could have potential therapeutic applications, such as acting as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as quinine and chloroquine.
Piperidine Derivatives: Compounds containing a piperidine ring, such as piperine and risperidone.
Sulfamoyl Derivatives: Compounds with a sulfamoyl group, such as sulfanilamide and sulfamethoxazole.
Uniqueness
8-(N-((S)-1-((2R,4R)-2-Carboxy-4-methylpiperidin-1-yl)-5-guanidino-1-oxopentan-2-yl)sulfamoyl)-3-methylquinoline 1-oxide is unique due to its combination of a quinoline core, piperidine ring, and multiple functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C23H32N6O6S |
|---|---|
分子量 |
520.6 g/mol |
IUPAC 名称 |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1-oxidoquinolin-1-ium-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H32N6O6S/c1-14-8-10-28(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)27-36(34,35)19-7-3-5-16-11-15(2)13-29(33)20(16)19/h3,5,7,11,13-14,17-18,27H,4,6,8-10,12H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,17+,18-/m1/s1 |
InChI 键 |
AHPZSGFSVZPXGS-FHLIZLRMSA-N |
手性 SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2[N+](=CC(=C3)C)[O-] |
规范 SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2[N+](=CC(=C3)C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


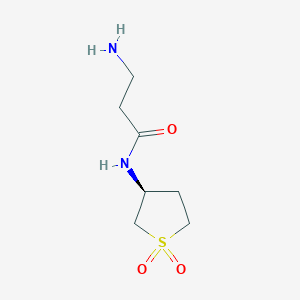
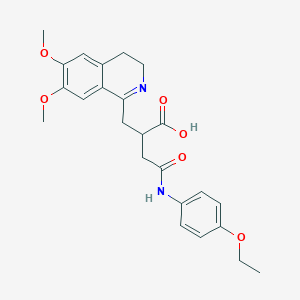
![6-Fluoro-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B14908201.png)
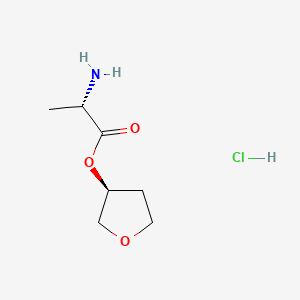

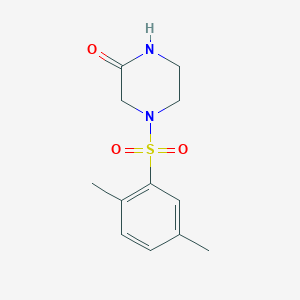
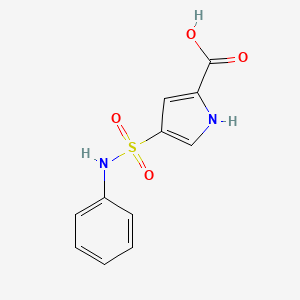
![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)
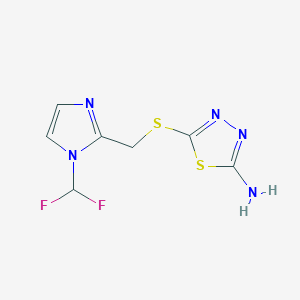
![N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14908221.png)
